1,6-Dibromodibenzo-P-dioxin
Overview
Description
1,6-Dibromodibenzo-P-dioxin is a chemical compound that has garnered significant interest due to its unique structure and potential applications in various fields. It belongs to the family of dibenzo-p-dioxins, which are known for their stability and persistence in the environment. The compound consists of two benzene rings connected by two oxygen atoms, with bromine atoms attached at the 1 and 6 positions on the benzene rings.
Scientific Research Applications
1,6-Dibromodibenzo-P-dioxin has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other dibenzo-p-dioxin derivatives.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of flame retardants, polymers, and other industrial materials.
Mechanism of Action
Target of Action
1,6-Dibromodibenzo-P-dioxin, like other dioxin-like compounds (DLCs), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a specific intracellular receptor that plays a crucial role in the toxic action of these compounds .
Mode of Action
The compound interacts with its target, the AhR, inducing a spectrum of biological responses similar to other DLCs . This interaction results in changes in gene expression, occurring at an inappropriate time or for an inappropriately long duration .
Biochemical Pathways
The affected biochemical pathways involve two major catabolic routes: lateral and angular dioxygenation pathways . These pathways are critical for the aerobic bacterial degradation of dioxin-like compounds .
Pharmacokinetics
Similar compounds like polychlorinated dibenzo-p-dioxins (pcdds) and polychlorinated dibenzofurans (pcdfs) are known for their environmental persistence and lipophilic properties . These properties lead to their accumulation in higher trophic levels, including humans .
Result of Action
The very toxic congener of this class, tcdd (2,3,7,8-tetrachlorodibenzo-para-dioxin), is known to cause a range of toxicological effects such as modulation of the immune system, teratogenesis, and tumor promotion .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. These compounds are persistent environmental pollutants formed during various anthropogenic activities . Their removal from the environment is challenging due to their persistence, resistance to biodegradation, and prevalent nature .
Biochemical Analysis
Cellular Effects
Dioxins are known to cause a variety of toxic effects, including endocrine disruption and carcinogenicity . They can also affect glucose metabolism, leading to changes in insulin secretion and sensitivity .
Molecular Mechanism
It is known that dioxins generally exert their effects by binding to the AhR, which then alters gene expression . This can lead to changes in enzyme activity, protein synthesis, and cellular function.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1,6-Dibromodibenzo-P-dioxin in laboratory settings. Dioxins are known to be persistent and can have long-term effects on cellular function .
Dosage Effects in Animal Models
Dioxins are known to cause a variety of toxic effects in animals, and these effects can vary depending on the dosage .
Metabolic Pathways
Dioxins are known to be metabolized through various pathways involving enzymes such as cytochrome P450 .
Transport and Distribution
Dioxins are lipophilic and can accumulate in fatty tissues .
Subcellular Localization
Dioxins are known to bind to the AhR, which is located in the cytoplasm and translocates to the nucleus upon ligand binding .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dibromodibenzo-P-dioxin can be synthesized through several methods. One common approach involves the bromination of dibenzo-p-dioxin. This process typically uses bromine or a bromine-containing reagent in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 6 positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,6-Dibromodibenzo-P-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzo-p-dioxin derivatives with different functional groups.
Reduction: Reduction reactions can remove the bromine atoms, yielding dibenzo-p-dioxin.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Various dibenzo-p-dioxin derivatives with hydroxyl, carboxyl, or other functional groups.
Reduction: Dibenzo-p-dioxin.
Substitution: Substituted dibenzo-p-dioxin compounds with different functional groups.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzo-p-dioxins: These compounds have chlorine atoms instead of bromine and exhibit similar structural properties.
Polybrominated dibenzofurans: Similar in structure but with a furan ring instead of a dioxin ring.
Polychlorinated biphenyls: These compounds have biphenyl structures with chlorine atoms and exhibit dioxin-like properties.
Uniqueness
1,6-Dibromodibenzo-P-dioxin is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties Its bromine atoms make it more reactive in certain chemical reactions compared to its chlorinated counterparts
Properties
IUPAC Name |
1,6-dibromodibenzo-p-dioxin | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGASKWLMBOFPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238532 | |
Record name | 1,6-Dibromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91371-14-1 | |
Record name | 1,6-Dibromodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091371141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Dibromodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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